molecular formula C10H11N3O5S B2905365 4-(3-Nitrobenzenesulfonyl)piperazin-2-one CAS No. 1087784-42-6

4-(3-Nitrobenzenesulfonyl)piperazin-2-one

Cat. No.: B2905365
CAS No.: 1087784-42-6
M. Wt: 285.27
InChI Key: OUPIGHVJMVXBJQ-UHFFFAOYSA-N
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Description

4-(3-Nitrobenzenesulfonyl)piperazin-2-one is a chemical compound with the molecular formula C10H11N3O5S and a molecular weight of 285.28 g/mol . It is characterized by the presence of a piperazinone ring substituted with a 3-nitrobenzenesulfonyl group. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(3-Nitrobenzenesulfonyl)piperazin-2-one typically involves the reaction of piperazin-2-one with 3-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(3-Nitrobenzenesulfonyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3-Nitrobenzenesulfonyl)piperazin-2-one is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-(3-Nitrobenzenesulfonyl)piperazin-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

4-(3-Nitrobenzenesulfonyl)piperazin-2-one can be compared with other similar compounds such as:

    4-(3-Nitrobenzenesulfonyl)piperidine-2-one: Similar structure but with a piperidine ring instead of a piperazinone ring.

    4-(3-Nitrobenzenesulfonyl)morpholine: Contains a morpholine ring instead of a piperazinone ring.

    4-(3-Nitrobenzenesulfonyl)pyrazolidin-3-one: Features a pyrazolidinone ring instead of a piperazinone ring.

The uniqueness of this compound lies in its specific ring structure and the presence of both nitro and sulfonyl functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

4-(3-nitrophenyl)sulfonylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5S/c14-10-7-12(5-4-11-10)19(17,18)9-3-1-2-8(6-9)13(15)16/h1-3,6H,4-5,7H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPIGHVJMVXBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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